Tert-butyl 15-oxo-3,7,16-triazadispiro[5.1.6.2]hexadecane-3-carboxylate
Overview
Description
Synthesis Analysis
Unfortunately, I could not find specific information on the synthesis of this compound .Molecular Structure Analysis
The molecular structure analysis of this compound is not available in the sources I found .Chemical Reactions Analysis
Information on the chemical reactions involving this compound is not available .Scientific Research Applications
Synthesis and Structural Analysis
Mirror Symmetry and Chair Conformation : A study reported the crystal structure of a closely related compound, highlighting its mirror symmetry and the chair conformation of its hexahydropyrimidine ring. This research underscores the importance of stereochemistry in the design and synthesis of complex organic molecules (Yongkwan Dong et al., 1999).
Spirocyclic Compounds : Another research effort focused on the synthesis of spirocyclic compounds, demonstrating general procedures for creating structures that could be precursors to biologically active molecules. This indicates the relevance of such compounds in medicinal chemistry and drug synthesis (A. I. Moskalenko & V. Boev, 2012).
Potential Applications in Advanced Materials
- Supramolecular Assemblies : Research into the complexation of bis-spiropiperidinium derivatives with cucurbit[7]uril revealed high binding and accelerated guest rotation within the complex. Such findings suggest applications in designing supramolecular rotors or components for nanomachines, demonstrating the potential of these compounds in nanotechnology and materials science (G. Casano et al., 2015).
Implications for Drug Development
- Oxidative Coupling and Functionalization : A method utilizing tert-butyl hydrogen peroxide for oxidative ipso-carboacylation highlights the utility of such compounds in synthesizing acylspiro[4,5]trienones. This process showcases the role of these compounds in facilitating novel organic transformations, potentially useful in pharmaceutical synthesis (Xuan-Hui Ouyang et al., 2014).
Mechanism of Action
Future Directions
Properties
IUPAC Name |
tert-butyl 15-oxo-3,7,16-triazadispiro[5.1.68.26]hexadecane-3-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H31N3O3/c1-16(2,3)24-15(23)21-12-10-18(11-13-21)19-14(22)17(20-18)8-6-4-5-7-9-17/h20H,4-13H2,1-3H3,(H,19,22) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VHDLRTKYMXWTFT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2(CC1)NC(=O)C3(N2)CCCCCC3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H31N3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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